4-(3-Phenyl-2H-chromen-2-yl)morpholine
Description
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(3-phenyl-2H-chromen-2-yl)morpholine |
InChI |
InChI=1S/C19H19NO2/c1-2-6-15(7-3-1)17-14-16-8-4-5-9-18(16)22-19(17)20-10-12-21-13-11-20/h1-9,14,19H,10-13H2 |
InChI Key |
HIDJPVBIHSZJCH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s chromene-morpholine scaffold distinguishes it from other derivatives. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Chromene vs. Quinoline: The chromene core in the target compound offers π-conjugation distinct from quinoline’s nitrogen-containing heteroaromatic system, affecting electronic properties and binding interactions .
- Morpholine Substitution: Morpholine enhances solubility compared to non-polar substituents (e.g., pyrrolidine in ) due to its oxygen atom .
Insights :
- The target compound’s synthesis may involve similar coupling strategies (e.g., nucleophilic substitution or cyclization) used for chromene derivatives .
- Sulfonylmorpholines () employ Grignard reagents, whereas triazole-morpholine hybrids () use condensation, reflecting functional group compatibility.
Physical and Spectral Properties
Available data on analogs suggest trends in melting points and spectral characteristics:
Table 3: Physical Properties
Analysis :
Implications :
- Morpholine-containing triazoles () exhibit antioxidant activity, highlighting the role of the morpholine group in modulating redox properties.
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